An In-depth Technical Guide to 7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS Number 1190316-27-8)
An In-depth Technical Guide to 7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS Number 1190316-27-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The landscape of drug discovery is perpetually in search of molecular scaffolds that offer a blend of synthetic tractability, metabolic stability, and the ability to form key interactions with biological targets. Among the heterocyclic compounds that have risen to prominence, the pyrrolopyridine, or azaindole, core is of significant interest. This guide focuses on a specific, yet highly promising, member of this family: 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine.
The strategic placement of a trifluoromethyl group—a bioisostere of the methyl group—on the pyridine ring of the 6-azaindole scaffold dramatically influences the molecule's physicochemical properties. The strong electron-withdrawing nature of the -CF3 group can modulate the pKa of the pyridine nitrogen, enhance metabolic stability by blocking potential sites of oxidation, and increase lipophilicity, thereby improving membrane permeability and oral bioavailability. These attributes make 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine a compelling building block, particularly in the design of kinase inhibitors where the azaindole core can act as a hinge-binding motif. This document serves as a technical resource, synthesizing available data and expert analysis to provide a comprehensive overview of its properties, synthesis, and potential applications.
Physicochemical and Safety Profile
A foundational understanding of a compound's physical and safety characteristics is paramount for its effective and safe utilization in a research setting. While extensive experimental data for this specific molecule is not broadly published, we can consolidate information from commercial suppliers and extrapolate from the known properties of related compounds.
Key Physicochemical Data
| Property | Value | Source/Rationale |
| CAS Number | 1190316-27-8 | Registry Number |
| Molecular Formula | C₈H₅F₃N₂ | Supplier Data |
| Molecular Weight | 186.13 g/mol | Calculated from formula |
| Appearance | White to off-white solid (predicted) | Typical for similar heterocyclic compounds |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol); Poorly soluble in water (predicted) | Inferred from the hydrophobic nature of the trifluoromethyl group and the aromatic rings.[1] |
| Melting Point | Not available. Expected to be a solid at room temperature. | |
| Boiling Point | Not available. | |
| pKa | Not available. The pyridine nitrogen pKa is expected to be lower than non-fluorinated analogs due to the electron-withdrawing -CF3 group. |
Safety & Handling
As a laboratory chemical, 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine should be handled with appropriate care, following standard laboratory safety protocols.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]
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GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Handling Protocol:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or powder.
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Prevent contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Synthetic Pathways: A Plausible Approach
The reaction of a 3-aminopyrrole precursor with a trifluoromethyl-β-diketone is a known method for producing γ-1H-pyrrolo[3,2-b]pyridines.[2] The trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl group, directing the cyclization.[2]
Below is a proposed, self-validating protocol for the synthesis, incorporating in-process checks to ensure the reaction is proceeding as expected.
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-chloro-3-amino-6-(trifluoromethyl)pyridine (1.0 eq), ethyl glyoxalate (1.2 eq, 50% solution in toluene), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq) in toluene.
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Azeotropic Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the formation of the imine intermediate, ethyl 2-((2-chloro-6-(trifluoromethyl)pyridin-3-yl)imino)acetate.
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In-Process Check (IPC): Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aminopyridine and the appearance of a new, less polar spot indicates imine formation.
-
Cyclization: After cooling to room temperature, carefully add potassium tert-butoxide (KOtBu, 2.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. Allow the reaction to warm to room temperature and stir overnight. This base-mediated cyclization forms the pyrrole ring.
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Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield the desired ester.
Step 2: Hydrolysis to 7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
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Saponification: Dissolve the ester from Step 1 in a mixture of ethanol and water. Add an excess of sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours.
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IPC: Monitor the reaction by TLC until the starting ester is consumed.
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Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with 1M HCl to a pH of ~3-4. The carboxylic acid product should precipitate.
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Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 3: Decarboxylation to 7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
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Reaction Setup: In a flask suitable for high-temperature reactions, mix the carboxylic acid from Step 2 with copper powder (0.2 eq) in quinoline.
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Decarboxylation: Heat the mixture to 200-220 °C. The evolution of CO₂ will be observed.
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IPC: Monitor the reaction by TLC until the starting carboxylic acid is no longer present.
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Work-up: Cool the reaction mixture and dilute with a large volume of ethyl acetate. Wash the solution sequentially with 1M HCl (to remove quinoline), water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
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Final Purification: Purify the crude product by column chromatography on silica gel to obtain the final product, 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine.
Spectroscopic Characterization (Predicted)
No experimental spectra for this specific compound are publicly available. However, based on the analysis of structurally similar compounds found in the literature, a predicted spectroscopic profile can be constructed.[3][4] This serves as a valuable reference for researchers synthesizing or working with this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.2 | br s | 1H | H1 (N-H, pyrrole) | The pyrrole N-H proton is typically a broad singlet at a high chemical shift. |
| ~8.6 | d | 1H | H5 | Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen. |
| ~7.9 | d | 1H | H6 | Aromatic proton on the pyridine ring, coupled to H5. |
| ~7.7 | d | 1H | H2 | Pyrrole proton adjacent to the ring fusion. |
| ~6.8 | d | 1H | H3 | Pyrrole proton coupled to H2. |
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148 | C7a | Bridgehead carbon adjacent to pyridine nitrogen. |
| ~145 (q) | C7 | Carbon bearing the -CF3 group, shows quartet splitting due to C-F coupling. |
| ~130 | C3a | Bridgehead carbon adjacent to pyrrole nitrogen. |
| ~128 | C2 | Pyrrole carbon. |
| ~124 (q) | -CF₃ | Trifluoromethyl carbon, appears as a quartet with a large coupling constant. |
| ~120 | C5 | Pyridine carbon. |
| ~115 | C6 | Pyridine carbon. |
| ~101 | C3 | Pyrrole carbon. |
Mass Spectrometry (MS)
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Method: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).
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Predicted [M+H]⁺: Calculated for C₈H₆F₃N₂⁺: 187.0478. Found: This value would be experimentally determined.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Medium, Broad | N-H stretch (pyrrole) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~1610, ~1580 | Medium-Strong | C=C and C=N stretching (ring vibrations) |
| ~1350-1100 | Strong | C-F stretching (trifluoromethyl group) |
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The true value of 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine lies in its potential as a core scaffold in medicinal chemistry. The broader family of pyrrolopyridines (azaindoles) is well-established as a "privileged" structure, particularly for the development of kinase inhibitors. The pyrrole N-H and the pyridine nitrogen can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.
The introduction of the 7-trifluoromethyl group is a strategic design choice intended to enhance drug-like properties. The -CF3 group can occupy hydrophobic pockets within the active site, potentially increasing binding affinity and selectivity.
Caption: Interaction model of the scaffold with a kinase active site.
Potential Kinase Targets
Based on published data for analogous structures, 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a promising starting point for developing inhibitors against several important kinase families:
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Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFR1, 2, and 3.[3][5]
-
FMS Kinase (CSF-1R): This kinase is implicated in cancer and inflammatory disorders. Pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors.[1]
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Janus Kinases (JAKs): Specifically JAK3, which is crucial for immune cell signaling. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as selective JAK3 inhibitors for treating immune diseases.[6]
-
Cyclin-Dependent Kinase 8 (CDK8): A key regulator of transcription, CDK8 is an oncogene in colorectal cancer. A 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor.[7]
The development workflow for a novel kinase inhibitor based on this scaffold would involve its use as a core fragment, with further derivatization at other positions of the pyrrolopyridine ring to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Outlook
7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine represents a highly valuable, yet underexplored, building block for modern drug discovery. Its structural features—a proven kinase-binding azaindole core combined with the property-enhancing trifluoromethyl group—position it as an ideal starting point for the synthesis of focused compound libraries. While detailed experimental data for this specific molecule remains sparse in the public domain, a comprehensive profile can be constructed through expert analysis of its close structural relatives. The plausible synthetic routes, predicted spectroscopic data, and clear potential in kinase inhibitor design outlined in this guide provide a solid foundation for researchers to incorporate this powerful scaffold into their discovery programs. Future work should focus on the execution and validation of the proposed synthesis, full experimental characterization, and screening against a panel of kinases to unlock its full therapeutic potential.
References
- A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5- b ]pyridines. (n.d.).
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. (n.d.). Retrieved January 5, 2026, from [Link]
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Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015). Chemical & Pharmaceutical Bulletin, 63(5). Retrieved from [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Retrieved January 5, 2026, from [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]
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- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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